molecular formula C7H12N2O B15314072 octahydro-1H-pyrrolo[3,2-c]pyridin-2-one

octahydro-1H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B15314072
M. Wt: 140.18 g/mol
InChI Key: LABPXXCSBARZPG-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of readily available and cost-effective raw materials, mild reaction conditions, and efficient conversion processes. For example, the conversion of cyano groups to pyrrolidine structures in one step is a notable industrial approach .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-pyrrolo[3,2-c]pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Biologically, this compound has shown potential as a scaffold for the development of bioactive molecules. It is being investigated for its antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound derivatives are being explored as potential therapeutic agents. Their ability to interact with various biological targets makes them promising candidates for drug development.

Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one is unique due to its specific ring fusion and the resulting chemical properties. Its structure allows for distinct reactivity and biological interactions compared to other similar compounds.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)

InChI Key

LABPXXCSBARZPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1NC(=O)C2

Origin of Product

United States

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